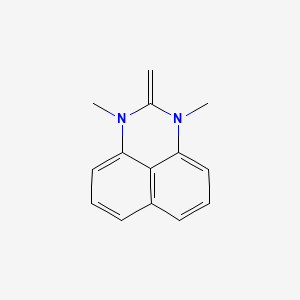
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine is a chemical compound belonging to the class of heterocyclic compounds. It features a tricyclic structure with two nitrogen atoms, making it a significant compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A similar compound with a phenyl group instead of a methylidene group.
1,3-Dimethyl-2-imidazolidinone: Another related compound with a different ring structure.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A compound with a similar tricyclic structure but different functional groups.
Uniqueness
1,3-Dimethyl-2-methylidene-2,3-dihydro-1H-perimidine is unique due to its specific tricyclic structure and the presence of two nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
64196-73-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylideneperimidine |
InChI |
InChI=1S/C14H14N2/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3/h4-9H,1H2,2-3H3 |
InChI Key |
VSCMLAOLWGPROX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)N(C2=CC=CC3=C2C1=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


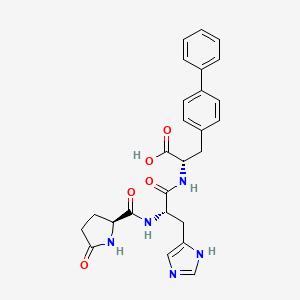
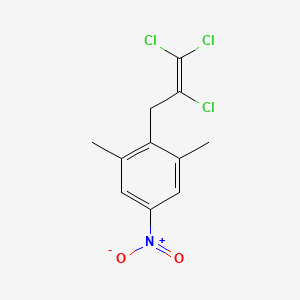
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
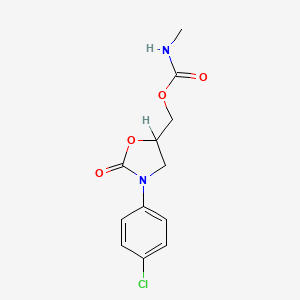
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
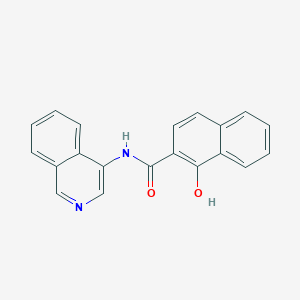

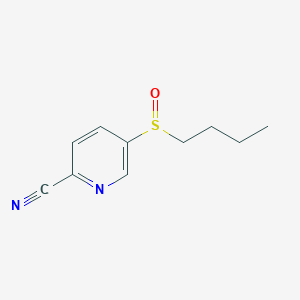
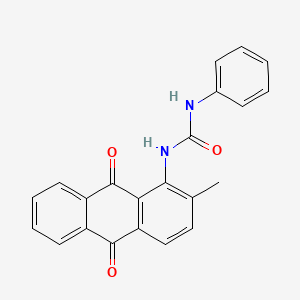
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
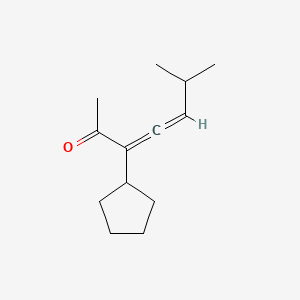
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
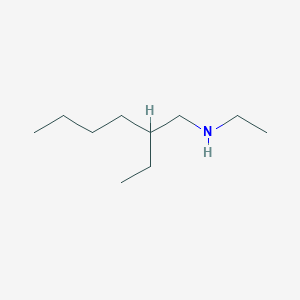
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
